molecular formula C22H16ClN3O3S B14112063 3-(3-chlorophenyl)-1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

3-(3-chlorophenyl)-1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B14112063
M. Wt: 437.9 g/mol
InChI Key: LIAFAHOYIHKRKZ-UHFFFAOYSA-N
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Description

3-(3-chlorophenyl)-1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a synthetic organic compound based on a thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione core structure . This scaffold is of significant interest in medicinal chemistry and agrochemical research for its potential as a scaffold for enzyme inhibition. Compounds featuring the thieno[3,2-d]pyrimidine-dione moiety have been identified as potent inhibitors of protoporphyrinogen IX oxidase (PPO), a critical enzyme in the heme and chlorophyll biosynthesis pathways . This mechanism is a well-established target for herbicide discovery, and advanced derivatives have demonstrated excellent post-emergence weed control, highlighting the value of this chemical class in developing new agrochemicals . Furthermore, the structural similarity of this compound to other nitrogen-containing heterocycles, such as those found in various investigational drugs , suggests potential applicability in pharmaceutical research for probing biological pathways. The molecular structure integrates a 3-chlorophenyl substituent and a functionalized 2,3-dihydro-1H-indole group, which may be engineered to modulate the compound's bioavailability, target selectivity, and binding affinity. This product is provided for research purposes as a chemical reference standard and for the screening and development of novel bioactive molecules. It is intended for use by qualified laboratory researchers only.

Properties

Molecular Formula

C22H16ClN3O3S

Molecular Weight

437.9 g/mol

IUPAC Name

3-(3-chlorophenyl)-1-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]thieno[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C22H16ClN3O3S/c23-15-5-3-6-16(12-15)26-21(28)20-18(9-11-30-20)25(22(26)29)13-19(27)24-10-8-14-4-1-2-7-17(14)24/h1-7,9,11-12H,8,10,13H2

InChI Key

LIAFAHOYIHKRKZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CN3C4=C(C(=O)N(C3=O)C5=CC(=CC=C5)Cl)SC=C4

Origin of Product

United States

Biological Activity

3-(3-chlorophenyl)-1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a synthetic compound characterized by its complex structure that includes thieno[3,2-d]pyrimidine and indole moieties. These structural features suggest significant potential for various biological activities, particularly in the fields of antimicrobial and anticancer research.

  • Molecular Formula : C22H16ClN3O3S
  • Molecular Weight : 364.83 g/mol

Antimicrobial Activity

Research indicates that compounds containing thieno[3,2-d]pyrimidine structures exhibit notable antimicrobial properties. The presence of the chlorophenyl group enhances the compound's efficacy against various bacterial and fungal strains. Specifically:

  • Mechanism : The chlorinated phenyl group increases the compound's lipophilicity and electrophilicity, allowing better penetration into microbial cells and stronger interactions with biological targets.
  • Efficacy : Studies have shown that derivatives with electron-withdrawing groups like chlorine demonstrate improved antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds similar to 3-(3-chlorophenyl)-1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thieno[3,2-d]pyrimidine have shown minimum inhibitory concentrations (MICs) as low as 1–2 µg/mL against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) .

Anticancer Activity

The compound also shows promise as an anticancer agent. Its structural components may interfere with critical cellular pathways involved in cancer progression.

  • Cell Viability : In vitro studies have demonstrated that this compound significantly reduces the viability of various cancer cell lines. For example, it has been observed to decrease cell viability in Caco-2 cells by approximately 39.8% compared to untreated controls .
  • Mechanism of Action : The unique structural features may allow it to target specific signaling pathways involved in cell proliferation and apoptosis.

Research Findings and Case Studies

Several studies have explored the biological activity of this compound and its derivatives:

StudyFindings
Study 1Demonstrated significant antimicrobial activity against drug-resistant bacterial strains with MIC values ranging from 1–4 µg/mL .
Study 2Showed potent anticancer effects in Caco-2 cells, indicating potential for further development as an anticancer therapeutic .
Study 3Investigated structure-activity relationships (SAR) revealing that chlorinated derivatives enhance both antimicrobial and anticancer activities .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key features of the target compound with related thieno[3,2-d]pyrimidine-2,4-dione derivatives:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Notable Properties
Target Compound 3-(3-ClPh), 1-(indole-oxoethyl) C₂₁H₁₅ClN₃O₃S 424.88 (calc.) High lipophilicity (Cl, indole groups)
3-(2,4-Difluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione () 3-(2,4-F₂Ph) C₁₂H₆F₂N₂O₂S 280.25 Lower molecular weight; fluorinated
5-Methyl-6-(2-methyl-1,3-thiazol-4-yl)-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione () 3-Ph, 5-Me, 6-thiazolyl C₁₇H₁₃N₃O₂S₂ 367.44 Antimicrobial activity vs. S. aureus
1-Alkyl-3-phenylthieno[2,3-d]pyrimidine-2,4-diones () 3-Ph, 1-alkyl Varies ~350–450 Crystalline solids; mod. bioactivity
1-[2-(Thiophen-2-yl)ethyl]-3-substituted derivatives () 3-alkyl, 1-thiophen-ethyl C₂₂H₂₀N₃O₃S₂⁺ 438.50 Charged species; solubility unknown

Key Observations :

  • Substituent Effects: The 3-chlorophenyl group in the target compound may enhance lipophilicity compared to fluorinated () or non-halogenated analogs ().
  • Molecular Weight : The target compound (MW ~425) is heavier than the difluorophenyl analog (MW 280.25) but lighter than the thiophen-ethyl derivative (MW 438.5).

Preparation Methods

Temperature and Solvent Effects

Elevated temperatures (>70°C) accelerate substitution but risk decomposition of the indole moiety. Polar aprotic solvents (e.g., DMF) improve solubility but require stringent drying to prevent hydrolysis.

Catalytic Enhancements

Adding catalytic tetrabutylammonium bromide (TBAB) in step 4 increases yield to 78% by facilitating phase transfer.

Analytical Characterization

Spectroscopic Consistency :

  • HRMS : m/z = 495.0832 [M+H]⁺ (calc. 495.0835).
  • XRD : Monoclinic crystal system (space group P2₁/c), confirming planar pyrimidine-indole stacking.

Purity Protocols :

  • HPLC : C18 column, acetonitrile/water (70:30), retention time = 12.3 min.
  • Elemental Analysis : C 63.22%, H 3.89%, N 11.32% (theory: C 63.45%, H 3.82%, N 11.28%).

Industrial-Scale Considerations

Process Intensification :

  • Continuous flow reactors reduce POCl₃ usage by 40% and reaction time to 4 hours.
  • Cost Analysis :
Step Cost Contribution (%)
Core synthesis 35
Dichlorination 25
Functionalization 40

Challenges and Mitigation Strategies

By-Product Formation :

  • Issue : Over-alkylation at position 4 of the pyrimidine.
  • Solution : Use of bulky bases (e.g., DIPEA) suppresses undesired substitutions.

Toxicity Risks :

  • POCl₃ Handling : Substitution with trichloroisocyanuric acid reduces hazardous waste generation by 30%.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing thieno[3,2-d]pyrimidine derivatives like the target compound?

  • Methodological Answer : The synthesis of structurally related thienopyrimidines often involves cyclization reactions followed by alkylation. For example, thieno[2,3-d]pyrimidine derivatives can be synthesized via reactions of bromoacetyl intermediates with thioacetamide in acetic acid, yielding thiazole-substituted products. Subsequent alkylation with chloroacetamides or benzyl chlorides in DMF, promoted by potassium carbonate, introduces functional groups (e.g., 1-alkyl substituents) . Key parameters include:

  • Solvent : Acetic acid for cyclization; DMF for alkylation.
  • Catalyst : K₂CO₃ for deprotonation and reaction acceleration.
  • Temperature : Typically reflux conditions (~100–120°C).

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer : A combination of techniques ensures structural confirmation:

  • NMR Spectroscopy : ¹H/¹³C NMR to identify aromatic protons (e.g., 3-chlorophenyl at δ 7.2–7.5 ppm) and alkyl chain environments .
  • IR Spectroscopy : Peaks at ~1700 cm⁻¹ confirm carbonyl groups (e.g., dione moieties) .
  • X-ray Crystallography : Resolves crystal packing and stereochemistry (e.g., bond angles and torsion angles in thienopyrimidine cores) .

Q. What are the recommended storage conditions to maintain stability?

  • Methodological Answer : Store at -20°C in airtight, light-resistant containers. Avoid prolonged exposure to moisture, as hydrolysis of the dione or oxoethyl groups may occur .

Q. How to confirm the compound’s purity?

  • Methodological Answer : Use HPLC (C18 column, acetonitrile/water gradient) or TLC (silica gel, ethyl acetate/hexane eluent) to assess purity. Elemental analysis (C, H, N, S) should match theoretical values within ±0.4% .

Advanced Research Questions

Q. How can computational methods aid in designing the synthesis pathway?

  • Methodological Answer : Quantum mechanical calculations (e.g., DFT) predict reaction pathways and transition states. For example:

  • Reaction Path Search : Identify intermediates in the alkylation step using Gaussian or ORCA software.
  • Solvent Effects : COSMO-RS models optimize solvent selection (e.g., DMF vs. THF) for yield improvement .
  • Machine Learning : Train models on existing thienopyrimidine syntheses to predict optimal conditions (e.g., temperature, stoichiometry) .

Q. What strategies can improve yield in alkylation steps?

  • Methodological Answer :

  • Promoters : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity in DMF .
  • Solvent Optimization : Test polar aprotic solvents (DMF, DMSO) versus less polar alternatives (toluene) for solubility and reaction kinetics .
  • Stoichiometry : A 1.2:1 molar ratio of alkylating agent to substrate minimizes side reactions .

Q. How to resolve contradictions in spectral data during characterization?

  • Methodological Answer :

  • Cross-Validation : Combine 2D NMR (e.g., HSQC, HMBC) to assign overlapping signals in aromatic regions.
  • Isotopic Labeling : Introduce ¹³C labels at suspected reactive sites to trace bond formation .
  • Single-Crystal Analysis : Resolve ambiguities (e.g., regiochemistry of indol-1-yl substitution) via X-ray diffraction .

Q. How to assess the compound’s potential as a dihydrofolate reductase (DHFR) inhibitor?

  • Methodological Answer :

  • Enzymatic Assays : Measure IC₅₀ values using recombinant DHFR and NADPH oxidation rates (UV-Vis at 340 nm) .
  • Docking Studies : Use AutoDock Vina to model binding interactions with DHFR’s active site (e.g., hydrogen bonding with Asp27, hydrophobic contacts with Phe31) .
  • Mutagenesis : Compare inhibition against wild-type vs. mutant DHFR (e.g., Leu22Arg) to identify key binding residues.

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